molecular formula C21H23N3O3S B11612183 2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide

2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B11612183
M. Wt: 397.5 g/mol
InChI Key: MGZBIQIVBGLPQR-UHFFFAOYSA-N
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Description

2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfanyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation. The phenylacetamide moiety can be introduced via acylation reactions using phenylacetyl chloride. The final step involves the coupling of the oxadiazole and phenylacetamide intermediates under suitable conditions, often using a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be useful in treating certain diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and sulfanyl group may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide
  • **2-({5-[3-(4-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide

Uniqueness

2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in certain applications, such as increased selectivity or potency in biological systems.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[[5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C21H23N3O3S/c1-15-13-16(11-12-18(15)26-2)7-6-10-20-23-24-21(27-20)28-14-19(25)22-17-8-4-3-5-9-17/h3-5,8-9,11-13H,6-7,10,14H2,1-2H3,(H,22,25)

InChI Key

MGZBIQIVBGLPQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCCC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3)OC

Origin of Product

United States

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